molecular formula C8H4BrF3N4O B1442976 n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide CAS No. 257290-88-3

n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1442976
CAS No.: 257290-88-3
M. Wt: 309.04 g/mol
InChI Key: KBWATUKVSKLTSO-UHFFFAOYSA-N
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Description

N-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide: is a chemical compound characterized by its bromoimidazo[1,2-a]pyrimidin core and trifluoroacetamide functional group

Synthetic Routes and Reaction Conditions:

  • Chemodivergent Synthesis: This method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions[_{{{CITATION{{{1{Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ...](https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra06724h). For instance, N-(pyridin-2-yl)amides can be synthesized in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP)[{{{CITATION{{{_1{Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo1,2- a ....

  • One-Pot Tandem Cyclization/Bromination: This method involves the use of ethyl acetate to obtain 3-bromoimidazo[1,2-a]pyridines[_{{{CITATION{{{1{Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ...](https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra06724h). The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which then undergoes facile closure to provide the intermediate[{{{CITATION{{{_1{Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo1,2- a ....

Industrial Production Methods: The industrial production of this compound typically involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance efficiency and reproducibility.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives and carboxylic acids.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted imidazo[1,2-a]pyrimidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biological studies, such as probing enzyme mechanisms and studying protein interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoroacetamide group, for instance, can interact with biological macromolecules, influencing their activity. The bromoimidazo[1,2-a]pyrimidin core can participate in various biochemical interactions, potentially modulating cellular processes.

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine: Similar core structure but different functional groups.

  • N-(Pyridin-2-yl)amides: Similar amide functionality but different heterocyclic core.

Uniqueness: The presence of the trifluoroacetamide group in N-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide distinguishes it from similar compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N4O/c9-4-1-13-7-15-5(3-16(7)2-4)14-6(17)8(10,11)12/h1-3H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWATUKVSKLTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=CN21)NC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide
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n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 3
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n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide
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n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 6
n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide

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